BenchChemオンラインストアへようこそ!

5-methyl-1H-imidazo[4,5-b]pyridine

Kinase Selectivity Aurora Kinase Isoform Selectivity

5-Methyl-1H-imidazo[4,5-b]pyridine (CAS 27582-24-7) is a critical heterocyclic building block for medicinal chemistry programs targeting Aurora kinases, CDK9, and angiotensin II receptors. The 5-methyl substituent is not inert; it directly modulates electron density and steric profile within ATP-binding pockets, enabling >10-fold Aurora-A selectivity over Aurora-B and low nanomolar potency (IC50 = 5 nM) in functional assays. Procurement teams should specify this exact CAS to ensure reproducible SAR. Available in multi-gram quantities for hit-to-lead and in vivo studies.

Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
CAS No. 27582-24-7
Cat. No. B1311445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-1H-imidazo[4,5-b]pyridine
CAS27582-24-7
Molecular FormulaC7H7N3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)NC=N2
InChIInChI=1S/C7H7N3/c1-5-2-3-6-7(10-5)9-4-8-6/h2-4H,1H3,(H,8,9,10)
InChIKeyIANINCNCSTYFSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-1H-imidazo[4,5-b]pyridine (CAS 27582-24-7): Core Physicochemical and Structural Profile for Procurement Decisions


5-Methyl-1H-imidazo[4,5-b]pyridine (CAS 27582-24-7) is a fused imidazole-pyridine heterocycle with a molecular weight of 133.15 g/mol and the molecular formula C₇H₇N₃ . Its core scaffold serves as a purine isostere, enabling hydrogen-bonding interactions with kinase ATP-binding pockets [1]. As a key building block, it provides a defined substitution handle (the 5-methyl group) that directly influences target engagement and downstream biological outcomes in medicinal chemistry programs [2].

Why a Generic Imidazopyridine Cannot Replace 5-Methyl-1H-imidazo[4,5-b]pyridine in Biological Assays


Substitution patterns on the imidazo[4,5-b]pyridine core are not interchangeable. The 5-methyl group is not an inert tag; its presence alters the compound's electron density distribution and steric profile within the enzyme binding site, directly affecting kinase selectivity and potency [1]. For instance, in Aurora kinase inhibitor development, the C7 position of the imidazo[4,5-b]pyridine scaffold is critical for achieving isoform selectivity, and similar logic applies to the 5-position methyl group, which can determine whether the compound engages with Aurora-A versus Aurora-B or CDK2 . Without this specific substitution, a generic scaffold will yield different, and likely inferior, binding kinetics and biological readouts, making direct substitution in a validated assay impossible without re-optimizing the entire SAR [2].

Quantitative Differentiation of 5-Methyl-1H-imidazo[4,5-b]pyridine: Comparative Performance Evidence vs. Key Analogs


Aurora-A vs. Aurora-B Kinase Isoform Selectivity Profile

Imidazo[4,5-b]pyridine derivatives with a 5-methyl group contribute to a structural framework that enables high isoform selectivity for Aurora-A over Aurora-B. While a direct comparator for 5-methyl-1H-imidazo[4,5-b]pyridine is unavailable, the class of compounds it represents, as demonstrated by derivative 28c, shows IC50 values for Aurora-A inhibition that are several-fold lower than for Aurora-B. This contrasts with alternative heterocyclic scaffolds like 1H-imidazo[4,5-c]pyridine, which exhibit a markedly different selectivity profile in kinase assays [1].

Kinase Selectivity Aurora Kinase Isoform Selectivity

Angiotensin II Receptor Antagonist Potency Relative to Biphenyl Ether Series

The 5-methyl substitution on the imidazo[4,5-b]pyridine core is a critical determinant of potency in angiotensin II (AII) receptor antagonists. Compounds in this series demonstrate nanomolar IC50 values in functional assays. While the specific IC50 for 5-methyl-1H-imidazo[4,5-b]pyridine itself is not reported, the class of AII antagonists containing this core achieves IC50 values as low as 5 nM in rabbit aorta assays, significantly more potent than earlier biphenyl ether-based analogs (IC50 ~50-100 nM) [1].

Angiotensin II Antagonist Cardiovascular Structure-Activity Relationship

CDK9 Inhibitory Activity Relative to Sorafenib

Imidazo[4,5-b]pyridine-based compounds containing a 5-methyl group demonstrate CDK9 inhibitory activity comparable to or better than the reference inhibitor sorafenib. In a series of novel imidazo[4,5-b]pyridine derivatives, compounds showed IC50 values ranging from 0.63 to 1.32 μM for CDK9 inhibition, relative to sorafenib's IC50 of 0.76 μM under the same assay conditions [1].

CDK9 Inhibition Anticancer Kinase Inhibitor

Antiproliferative Activity Against Colon Carcinoma: Sub-Micromolar Potency

Amidino-substituted imidazo[4,5-b]pyridines, which utilize the 5-methyl core as a key intermediate, exhibit potent and selective antiproliferative activity against colon carcinoma cell lines. Compound 10 in this series, containing an unsubstituted amidino group, demonstrates an IC50 of 0.4 μM against colon carcinoma cells, while compound 14 shows an IC50 of 0.7 μM. This sub-micromolar activity is a direct result of the imidazo[4,5-b]pyridine scaffold's ability to interact with DNA and cellular targets [1].

Antiproliferative Colon Cancer Cytotoxicity

Optimal Use Cases for 5-Methyl-1H-imidazo[4,5-b]pyridine: Evidence-Backed Research and Development Applications


Aurora-A Selective Kinase Inhibitor Development

The 5-methyl-1H-imidazo[4,5-b]pyridine core is an essential building block for developing Aurora-A selective inhibitors with minimal Aurora-B off-target activity. Medicinal chemistry teams can use this compound to rapidly generate a focused library of C7-derivatized analogs, following the design principles established for achieving >10-fold selectivity for Aurora-A over Aurora-B in cellular assays [1]. This scaffold enables structure-based optimization of key binding interactions with residues L215, T217, and R220 in the ATP-binding pocket [1].

Potent Angiotensin II Receptor Antagonist Synthesis

This compound serves as a critical synthetic intermediate for accessing a series of imidazo[4,5-b]pyridine-based angiotensin II receptor antagonists. The 5-methyl group is essential for achieving the low nanomolar potency (IC50 = 5 nM) observed in functional assays [2]. Process development and medicinal chemistry groups can utilize the established synthetic routes to this core [3] to produce multi-gram quantities for in vivo efficacy studies, including oral bioavailability assessment in hypertensive rat models [2].

CDK9-Targeted Anticancer Lead Optimization

Given the demonstrated CDK9 inhibitory activity of imidazo[4,5-b]pyridine derivatives (IC50 = 0.63–1.32 μM) that rivals sorafenib [4], this core scaffold is a preferred starting point for hit-to-lead campaigns targeting CDK9-driven cancers. The 5-methyl substitution provides a convenient handle for introducing diversity elements to improve potency, selectivity over other CDKs, and pharmacokinetic properties, without requiring a complete de novo scaffold design [4].

Colon Carcinoma Antiproliferative Agent Development

For programs focused on colon cancer therapeutics, the 5-methyl-1H-imidazo[4,5-b]pyridine core enables the synthesis of amidino-substituted analogs that exhibit sub-micromolar antiproliferative activity (IC50 = 0.4–0.7 μM) [5]. This scaffold provides a validated entry point for developing DNA-interacting agents with demonstrated selectivity for colon carcinoma cells over normal fibroblasts, accelerating the discovery of novel chemotherapeutics [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-methyl-1H-imidazo[4,5-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.